molecular formula C9H16O B575162 3-Hepten-2-one, 4-ethyl- (9CI) CAS No. 160174-26-5

3-Hepten-2-one, 4-ethyl- (9CI)

Cat. No.: B575162
CAS No.: 160174-26-5
M. Wt: 140.226
InChI Key: MCNHFDAOCWJZMS-UHFFFAOYSA-N
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Description

Significance and Research Context of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond between the α and β positions relative to a carbonyl group. fiveable.me This arrangement results in a conjugated system that significantly influences the chemical reactivity of the molecule. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack, a fundamental reaction known as the Michael addition. fiveable.meoup.com

These compounds are pivotal intermediates in organic synthesis, enabling the construction of complex molecular architectures. fiveable.mersc.org They are often synthesized through reactions like aldol (B89426) condensations. fiveable.me The reactivity of α,β-unsaturated carbonyls allows for the formation of new carbon-carbon bonds and the introduction of various functional groups, making them invaluable in the synthesis of pharmaceuticals and other fine chemicals. fiveable.mea2bchem.com

Beyond their synthetic utility, α,β-unsaturated carbonyl compounds are ubiquitous in the environment and can be formed endogenously in biological systems. nih.gov Their interactions with biological macromolecules, such as proteins and DNA, are of significant research interest. oup.comnih.gov Studies have shown that these compounds can form adducts with nucleophilic groups in proteins, particularly the sulfhydryl group of cysteine residues. oup.comresearchgate.net This reactivity is linked to both their biological activities and potential toxicities. oup.comnih.gov Research has explored their roles in mutagenesis and carcinogenesis, with some compounds showing genotoxic effects and the ability to induce DNA damage. nih.gov

Scope and Focus on 3-Hepten-2-one, 4-ethyl- within Academic Investigations

While the broader class of α,β-unsaturated ketones is extensively studied, academic investigations specifically targeting 3-Hepten-2-one, 4-ethyl- are more niche. The research that does exist often situates the compound within the context of its isomers or as part of a larger group of related ketones. For instance, research on related compounds like 4-methyl-3-hepten-2-one (B14700430) provides insights into the general properties and spectral data that can be extrapolated to the 4-ethyl analog.

The primary focus of academic investigations involving 3-Hepten-2-one, 4-ethyl- often revolves around its synthesis, characterization, and potential applications as a building block in organic synthesis. Its structural similarity to other flavor and fragrance compounds suggests potential interest in those industries as well. The presence of both a reactive α,β-unsaturated system and stereoisomeric possibilities makes it a valuable model for studying reaction mechanisms and stereoselectivity.

Structural Features and Stereoisomeric Considerations of 3-Hepten-2-one, 4-ethyl-

The chemical structure of 3-Hepten-2-one, 4-ethyl- consists of a seven-carbon chain with a ketone at the second position and a double bond between the third and fourth carbons. An ethyl group is substituted at the fourth carbon. This arrangement classifies it as an α,β-unsaturated ketone.

A key structural feature of 3-Hepten-2-one, 4-ethyl- is the potential for stereoisomerism at the carbon-carbon double bond. The substituents on the double bond carbons (C3 and C4) determine the possibility of E/Z isomerism.

At C3: The substituents are a methyl group and a hydrogen atom.

At C4: The substituents are an ethyl group and a propyl group.

Due to the presence of two different substituent groups on each carbon of the double bond, 3-Hepten-2-one, 4-ethyl- can exist as two distinct geometric isomers: (E)-3-Hepten-2-one, 4-ethyl- and (Z)-3-Hepten-2-one, 4-ethyl-. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation. libretexts.orglibretexts.org The relative stability of these isomers can be influenced by steric hindrance between the substituent groups. Generally, the trans (E) isomer, where the higher priority groups are on opposite sides of the double bond, is thermodynamically more stable than the cis (Z) isomer. researchgate.net

The specific stereochemistry of the molecule is crucial as it can significantly impact its physical properties, chemical reactivity, and biological activity. Therefore, stereoselective synthesis and characterization of the individual isomers are important aspects of its chemical investigation.

Compound Data Tables

Table 1: Properties of Related α,β-Unsaturated Ketones

Property3-Hepten-2-one nih.govscbt.com4-Methyl-3-hepten-2-one nih.gov
Molecular Formula C₇H₁₂OC₈H₁₄O
Molecular Weight 112.17 g/mol 126.20 g/mol
CAS Number 1119-44-422319-25-1
Boiling Point 63 °C @ 13 mmHg thegoodscentscompany.comNot available
Density 0.841-0.847 g/cm³ nih.govNot available

Properties

CAS No.

160174-26-5

Molecular Formula

C9H16O

Molecular Weight

140.226

IUPAC Name

4-ethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-4-6-9(5-2)7-8(3)10/h7H,4-6H2,1-3H3

InChI Key

MCNHFDAOCWJZMS-UHFFFAOYSA-N

SMILES

CCCC(=CC(=O)C)CC

Synonyms

3-Hepten-2-one, 4-ethyl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for α,β Unsaturated Ketones, with Implications for 3 Hepten 2 One, 4 Ethyl

Catalytic Strategies in α,β-Unsaturated Ketone Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of α,β-unsaturated ketones has significantly benefited from innovations in catalysis, moving away from stoichiometric reagents toward more advanced and greener alternatives. acs.orgnih.gov

Green Chemistry Approaches and Environmentally Benign Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of α,β-unsaturated ketone synthesis, this involves the use of non-toxic solvents, renewable resources, and energy-efficient conditions.

A significant advancement is the use of water as a reaction medium, which is often challenging for organic synthesis. acs.orgacs.org Researchers have developed a highly efficient method for Claisen-Schmidt condensation in water using choline (B1196258) hydroxide (B78521), a biodegradable and green catalyst. acs.orgacs.org This approach avoids chromatographic separation, simplifying product isolation. acs.orgacs.org Another environmentally benign protocol involves the 1,4-addition of terminal alkynes to conjugated enones in water, catalyzed by the easily accessible and biodegradable bis[(L)prolinato-N,O]Zn. researchgate.net

Visible-light photoredox catalysis offers a metal-free and energy-efficient route. organic-chemistry.orgorganic-chemistry.orgacs.org Using Eosin Y as an organic photocatalyst and ambient air as the oxidant, α,β-unsaturated ketones can be synthesized from methyl arenes and aromatic alkynes in a green solvent mixture of MeCN:H2O. organic-chemistry.orgorganic-chemistry.orgacs.org This method is noted for its high atom efficiency and environmental friendliness. acs.org Other green protocols include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of solid catalysts that can be easily recovered and reused. beilstein-journals.orgacs.org

Table 1: Overview of Green Chemistry Protocols for α,β-Unsaturated Ketone Synthesis

Methodology Catalyst / Conditions Key Advantages Relevant Starting Materials
Aqueous Condensation Choline Hydroxide (ChOH) in water Metal-free, biodegradable catalyst, no chromatography needed. acs.orgacs.org Aromatic aldehydes, Ketones. acs.orgacs.org
Aqueous 1,4-Addition Bis[(L)prolinato-N,O]Zn in water Recyclable, biodegradable catalyst, mild conditions. researchgate.net Terminal alkynes, Conjugated enones. researchgate.net
Visible-Light Photocatalysis Eosin Y, ambient air, MeCN:H2O Metal-free, uses renewable energy, high atom economy. organic-chemistry.orgacs.org Methyl arenes, Aromatic alkynes. organic-chemistry.orgacs.org
Flow-Microwave Synthesis Heterogeneous solid acid catalyst Rapid, scalable, efficient, reduced byproducts. beilstein-journals.org Alkynes, Aldehydes. beilstein-journals.org

Organocatalysis and Metal-Free Catalysis in Unsaturated Ketone Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional methods. For the formation of α,β-unsaturated ketones and their derivatives, organocatalysts offer high enantioselectivity under mild conditions. organic-chemistry.org

Cinchona alkaloids and their derivatives are highly effective organocatalysts for various transformations. organic-chemistry.orgnih.govacs.org For instance, a cinchona alkaloid-derived urea (B33335) efficiently catalyzes the enantioselective conjugate addition of thiols to α,β-unsaturated ketones, producing optically active sulfides with high yields. organic-chemistry.org Similarly, primary amine-thiourea catalysts derived from cinchona alkaloids have been successfully employed for the asymmetric Michael addition of malonates to enones. acs.org These catalysts activate the reactants through hydrogen bonding and basic sites. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts. A metal-free method using a chiral NHC has been reported for the enantioselective conjugate addition of silyl (B83357) groups to α,β-unsaturated carbonyls in an aqueous solution. nih.gov NHCs can also catalyze the conjugate addition of bis(pinacolato)diboron (B136004) to unsaturated ketones and esters, providing access to β-boryl carbonyls, which are versatile synthetic intermediates. nih.gov This metal-free approach demonstrates greater functional group tolerance compared to its copper-catalyzed counterparts. nih.gov

Beyond organocatalysis, other metal-free systems have been developed. The strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has proven to be an effective metal-free catalyst for the conjugate addition of nucleophiles to α,β-unsaturated ketones. cardiff.ac.uk

Table 2: Selected Organocatalytic and Metal-Free Systems

Catalyst Type Example Catalyst Reaction Type Substrates
Cinchona Alkaloid Derivative Cinchonine-derived urea Enantioselective Sulfa-Michael Addition Thiols, α,β-Unsaturated Ketones. organic-chemistry.org
Cinchona Alkaloid Derivative Primary amine-thiourea Asymmetric Michael Addition Malonates, α,β-Unsaturated Ketones. acs.org
N-Heterocyclic Carbene (NHC) Imidazolinium salt-derived NHC Enantioselective Silyl Conjugate Addition Silyl groups, α,β-Unsaturated Carbonyls. nih.gov
N-Heterocyclic Carbene (NHC) Simple NHC Boron Conjugate Addition Bis(pinacolato)diboron, α,β-Unsaturated Carbonyls. nih.gov
Metal-Free Lewis Acid Tris(pentafluorophenyl)borane Conjugate Addition / Alkylation Imidazo[1,2-a]pyridines, α,β-Unsaturated Ketones. cardiff.ac.uk

Biocatalytic Pathways for Unsaturated Ketones

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. In the realm of α,β-unsaturated ketone synthesis, enzymes offer powerful solutions for creating chiral molecules that are challenging to produce via traditional chemical methods.

Flavin-dependent ene-reductases (EReds) are particularly notable for their ability to catalyze the asymmetric reduction of C=C bonds. udg.eduudg.edu Recent research has harnessed these enzymes for the biocatalytic desymmetrization of cyclohexanones to produce chiral cyclohexenones with excellent enantioselectivity. udg.eduudg.edu This enzymatic desaturation provides a sustainable alternative to synthetic methods. udg.edu Furthermore, by using the same class of enzymes to reductively desymmetrize cyclohexadienones, the opposite enantiomer of the chiral enone can be synthesized, demonstrating the enantiodivergent potential of this biocatalytic approach. udg.edu Ene reductases have also been successfully applied in the asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones. chemrxiv.org

Enzyme cascades, which combine multiple biocatalysts in a one-pot reaction, enable the efficient synthesis of complex molecules. A dual-enzyme system combining an ene-reductase (ERed) with an imine reductase (IRed) or reductive aminase (RedAm) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity. acs.org This cascade demonstrates the power of biocatalysis to build molecular complexity efficiently. acs.org

Condensation and Elimination Reactions in Unsaturated Ketone Formation

Condensation and elimination reactions are foundational strategies for constructing the enone moiety. While classic methods are well-established, modern variants offer improved yields, selectivities, and milder conditions, making them highly relevant for synthesizing complex molecules like 3-Hepten-2-one, 4-ethyl-.

Claisen–Schmidt Condensation and its Variants for α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and a carbonyl compound lacking an α-hydrogen. numberanalytics.compraxilabs.comsrmist.edu.in This base-catalyzed reaction first forms a β-hydroxy ketone intermediate, which then readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated ketone. numberanalytics.compraxilabs.com The reaction's success often relies on the fact that the dehydration product is highly conjugated, which shifts the equilibrium toward the product. praxilabs.comscribd.com

For the synthesis of 3-Hepten-2-one, 4-ethyl-, a Claisen-Schmidt condensation between 2-pentanone and propanal would be a plausible route. In this reaction, the enolate of 2-pentanone would act as the nucleophile, attacking the carbonyl carbon of propanal.

Numerous variants of the Claisen-Schmidt reaction have been developed to improve its efficiency and scope. numberanalytics.com The use of microwave irradiation can significantly shorten reaction times and improve yields, often avoiding the formation of by-products seen under conventional heating. numberanalytics.comresearchgate.net Different bases and solvents can also be employed to optimize the reaction; besides common bases like sodium hydroxide, organic bases such as piperidine (B6355638) have been used. numberanalytics.com The development of catalytic protocols, such as using choline hydroxide in water, represents a significant step towards greener and more sustainable condensation reactions. acs.orgacs.org

Table 3: Variants of the Claisen-Schmidt Condensation

Variant Conditions / Catalyst Key Features
Classic NaOH or KOH in ethanol/methanol Well-established, often uses strong base. numberanalytics.com
Microwave-Assisted Microwave irradiation Drastically reduced reaction times, improved yields. numberanalytics.comresearchgate.net
Green Protocol Choline hydroxide in water Environmentally benign, simplified workup. acs.orgacs.org
Heterogeneous Catalysis Solid bases (e.g., Ba(OH)₂) Catalyst can be recycled, potentially cleaner reactions. researchgate.net

Dehydrogenation and Oxidative Coupling Approaches

Direct dehydrogenation of saturated ketones offers an atom-economical route to α,β-unsaturated ketones, avoiding the need for pre-functionalized substrates. acs.orgnih.gov A significant breakthrough in this area is the use of palladium catalysts for aerobic dehydrogenation. nih.govorganic-chemistry.org A catalyst system of Pd(DMSO)₂(TFA)₂ has been shown to selectively convert cyclic ketones into their corresponding enones using molecular oxygen as the sole oxidant, with high selectivity over competing phenol (B47542) formation. acs.orgnih.govorganic-chemistry.org This method is applicable to a range of substrates, including heterocyclic ketones and natural product precursors. acs.orgnih.gov The mechanism is believed to proceed via the formation of a Pd(II)-enolate, followed by β-hydride elimination. acs.orgnih.gov

Oxidative coupling reactions provide another direct path to α,β-unsaturated ketones. One such method involves the copper-catalyzed oxidative coupling of alkenes with aldehydes. researchgate.netnih.gov This reaction is thought to proceed via a radical pathway involving single-electron transfer. researchgate.net More recently, heterogeneous catalysts like strontium-doped lanthanum cobaltite (B72492) perovskites have been used for the direct oxidative coupling of alkenes with aromatic aldehydes, using di-tert-butyl peroxide as the oxidant. royalsocietypublishing.orgnih.gov These perovskite catalysts are recyclable and effective for producing high yields of the desired enones. royalsocietypublishing.orgnih.gov

Table 4: Dehydrogenation and Oxidative Coupling Methods

Method Catalyst System Oxidant Key Features
Aerobic Dehydrogenation Pd(DMSO)₂(TFA)₂ O₂ High selectivity for enone over phenol, atom-economical. acs.orgnih.govorganic-chemistry.org
Oxidative Coupling Copper catalyst Various (e.g., TBHP) Direct coupling of alkenes and aldehydes. researchgate.netnih.gov
Oxidative Coupling Sr-doped LaCoO₃ Perovskite Di-tert-butyl peroxide Recyclable heterogeneous catalyst, high yields. royalsocietypublishing.orgnih.gov
Selenoxide Elimination PhSeBr followed by oxidation H₂O₂, Ozone General method for converting ketones to enones via an α-phenylseleno intermediate. sci-hub.se

Knoevenagel Condensation and Active Methylene (B1212753) Compound Reactivity

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, serving as a powerful modification of the aldol condensation. wikipedia.org The reaction facilitates the synthesis of α,β-unsaturated ketones and other related compounds through the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. wikipedia.orgsci-hub.se This methodology is particularly relevant for constructing complex molecular architectures, including intermediates for pharmaceuticals and fine chemicals.

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine, pyridine), or their salts. wikipedia.org The core of the reaction's utility lies in the "active methylene" component, a compound with a CH₂ group flanked by two electron-withdrawing groups (Z). wikipedia.org These Z-groups significantly increase the acidity of the methylene protons, enabling deprotonation by a mild base to form a resonance-stabilized carbanion or enolate. wikipedia.org This high reactivity of the active methylene nucleophile is advantageous as it can prevent the self-condensation of the aldehyde or ketone partner. illinois.edu

The mechanism proceeds via the base-catalyzed formation of the enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. When primary or secondary amines are employed as catalysts, they can first react with the carbonyl compound to generate a more electrophilic iminium ion intermediate, which is then attacked by the enolate. sci-hub.se The resulting addition product, a β-hydroxy intermediate, readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. wikipedia.org

A variety of active methylene compounds can be employed, leading to a diverse range of products. The specific choice of reactants and catalysts is crucial for directing the reaction towards the desired α,β-unsaturated ketone. For the synthesis of structures analogous to 4-ethyl-3-hepten-2-one, a retrosynthetic analysis would suggest the condensation of 2-pentanone with an appropriate aldehyde equivalent. While a direct aldol condensation is common, the principles of the Knoevenagel reaction offer a versatile toolkit for creating such substituted enone systems, particularly by varying the nature of the active methylene compound.

Table 1: Examples of Active Methylene Compounds and Catalysts in Knoevenagel-type Condensations

Active Methylene CompoundCarbonyl PartnerCatalyst SystemTypical Product Type
Diethyl malonateAromatic AldehydePiperidine/Acetic Acidα,β-Unsaturated diester
Ethyl acetoacetate (B1235776)Aliphatic AldehydePyrrolidinium Acetateα,β-Unsaturated β-ketoester
MalononitrileAromatic KetoneI₂ / K₂CO₃ wikipedia.orgDicyanoalkene
AcetylacetoneBenzaldehydePiperidine nih.govα,β-Unsaturated diketone
NitromethaneAldehyde or KetoneWeakly basic amine wikipedia.orgNitroalkene

Stereoselective Synthesis and Chiral Induction in α,β-Unsaturated Ketone Architectures

Control of (E/Z) Isomerism in Ethyl-Substituted Heptenones

The synthesis of tetrasubstituted alkenes, such as 4-ethyl-3-hepten-2-one, presents a significant stereochemical challenge: the control of the double bond geometry to selectively form either the (E) or (Z) isomer. The relative stability of the isomers and the reaction pathway (kinetic versus thermodynamic control) are key determinants of the final product ratio. libretexts.org

Under thermodynamic control, where the reaction conditions allow for equilibration of the isomers, the more stable isomer will predominate. wikipedia.orglibretexts.org In many cases, the (E)-isomer of an α,β-unsaturated ketone is sterically preferred and thus thermodynamically more stable. However, kinetic control, which depends on the relative activation energies of the transition states leading to each isomer, can be exploited to favor the formation of the less stable (Z)-isomer. wikidoc.orgwikipedia.org

The stereochemical outcome of condensation reactions can be highly dependent on the specific reagents and conditions employed. In Knoevenagel-type reactions, the structure of the active methylene compound can exert significant stereocontrol. Research has shown that Knoevenagel condensation of O-acetoacetylTEMPOs with aldehydes tends to produce (E)-adducts, whereas the use of acylacetoamides, including Weinreb amides, can lead exclusively to (Z)-adducts. capes.gov.br Similarly, the choice of catalyst can be pivotal. While many traditional base-catalyzed condensations may yield mixtures, specialized catalyst systems have been developed for stereoselective outcomes. sci-hub.semdpi.com For instance, the use of tert-butyl acetoacetate in Knoevenagel condensations has been shown to favor Z-selectivity. rsc.org

For aldol-type reactions, the well-established Zimmerman-Traxler model predicts the stereochemistry based on a six-membered, chair-like transition state. wikidoc.orgwikipedia.org According to this model, the geometry of the enolate intermediate directly dictates the relative stereochemistry of the product; (Z)-enolates lead to syn aldol adducts, while (E)-enolates lead to anti adducts. wikipedia.org Subsequent dehydration of these diastereomeric intermediates can lead to the corresponding (Z) or (E) α,β-unsaturated ketones, respectively, allowing for geometric control based on the conditions used for enolate formation.

Table 2: Influence of Reagents on (E/Z) Selectivity in Condensation Reactions

Carbonyl SubstrateMethylene Component/EnolateCatalyst/ConditionsPredominant IsomerReference
Various AldehydesO-acetoacetylTEMPOPiperidine/AcOH(E) capes.gov.br
Various AldehydesN,N-DimethylacetoacetamidePiperidine/AcOH(Z) capes.gov.br
OxindoleVarious AldehydesPorcine Pancreas Lipase (PPL)(E) mdpi.com
OxindoleUnsymmetrical KetonesTi(OiPr)₄ / Pyridine(Z) mdpi.com
AldehydesDibromoacetic acidSmI₂(E) organic-chemistry.org

Asymmetric Synthesis Approaches for α,β-Unsaturated Ketones

The creation of chiral α,β-unsaturated ketones and their precursors is a central goal in modern organic synthesis, driven by the prevalence of these motifs in biologically active molecules. Asymmetric synthesis strategies aim to control the formation of new stereocenters with a high degree of enantioselectivity. uwindsor.ca Three primary approaches have proven effective: the use of chiral catalysts, the temporary incorporation of chiral auxiliaries, and the use of chiral substrates.

Catalytic Asymmetric Synthesis: This is often the most efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. uwindsor.ca

Organocatalysis: Small organic molecules, such as the amino acid L-proline and its derivatives, have emerged as powerful catalysts for asymmetric aldol and Mannich reactions. illinois.eduwikipedia.orgmdpi.com Proline operates by forming a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor in a highly controlled, stereoselective manner. pnas.org Cinchona alkaloids have also been successfully employed as organocatalysts for enantioselective conjugate additions to α,β-unsaturated ketones. organic-chemistry.orgnih.gov

Metal Catalysis: Chiral Lewis acid complexes, often involving metals like iron, scandium, or iridium, can activate α,β-unsaturated ketones towards nucleophilic attack. nih.govacs.orgnih.gov These catalysts coordinate to the carbonyl oxygen, lowering the LUMO of the enone and creating a chiral environment that directs the approach of the nucleophile to one enantiotopic face, resulting in high enantioselectivity. nih.govacs.org Asymmetric hydrogenation of α,β-unsaturated ketones using chiral Iridium-N,P complexes is another powerful method to produce chiral saturated ketones from enone precursors with excellent enantiomeric excess (ee). nih.gov

Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule, the auxiliary, to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product. wikipedia.orguwindsor.ca Evans' oxazolidinones and pseudoephedrine are classic examples of auxiliaries that provide excellent stereocontrol in aldol and alkylation reactions, which can be used to construct chiral precursors to α,β-unsaturated ketones. wikipedia.orgnih.govresearchgate.net The steric bulk of the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered side. du.ac.in

Table 3: Overview of Asymmetric Methods for Synthesizing Chiral Ketone Architectures

Method TypeCatalyst / AuxiliarySubstrate TypeEnantiomeric Excess (ee)Reference
OrganocatalysisL-Proline (30 mol%)Acetone (B3395972) + 4-Nitrobenzaldehyde76% ee illinois.edu
OrganocatalysisCinchona Alkaloid DerivativeAlkyl Vinyl Ketone + CarbamateUp to 98% ee nih.gov
Metal CatalysisChiral N,N′-Dioxide/Fe(OTf)₂α,β-Unsaturated KetoneUp to >99% ee acs.org
Chiral AuxiliaryEvans OxazolidinoneN-Acyl Oxazolidinone + Aldehyde>99% de wikipedia.orgdu.ac.in
Chiral AuxiliaryPseudoephenamineN-Acyl Pseudoephenamine + Alkyl Halide>98% de nih.gov
Asymmetric HydrogenationIr-N,P ComplexDialkyl Substituted Enone88-99% ee nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of α,β Unsaturated Ketones

Electrophilic Addition Pathways to the Carbon-Carbon Double Bond

The conjugated system in α,β-unsaturated ketones like 4-ethyl-3-hepten-2-one allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) to the β-carbon. While strong, hard nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition, softer nucleophiles and those that form reversible adducts with the carbonyl group often lead to the thermodynamically more stable 1,4-adduct. pressbooks.pub

A key example of this pathway is the Michael reaction, which involves the addition of a soft nucleophile (Michael donor), such as an enolate or a Gilman reagent (a lithium dialkylcuprate), to the β-carbon of the α,β-unsaturated system. pressbooks.pubmdpi.com For 4-ethyl-3-hepten-2-one, reaction with a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) would result in the formation of an enolate intermediate after the addition of a methyl group to the β-carbon (C4). Subsequent protonation of this enolate yields the corresponding saturated ketone, 4-ethyl-4-methyl-2-heptanone. pressbooks.pub

The mechanism involves the initial attack of the nucleophile on the β-carbon, pushing the π-electrons of the C=C bond to form an enolate. This enolate intermediate is stabilized by resonance. In the final step, the enolate is protonated, typically by a mild acid workup, to yield the saturated ketone.

Table 1: Comparison of Nucleophilic Addition Pathways for α,β-Unsaturated Ketones

Addition TypeAttacking NucleophileInitial ProductFinal Product (after protonation)Favored by
1,2-Addition Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums)AlkoxideAllylic AlcoholKinetic Control
1,4-Conjugate Addition Soft Nucleophiles (e.g., Gilman Reagents, Enolates, Amines)EnolateSaturated KetoneThermodynamic Control

Oxidation Reactions and Their Mechanistic Insights

The carbon-carbon double bond in α,β-unsaturated ketones is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, it is generally unreactive towards common electrophilic epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). Instead, epoxidation of these systems is effectively achieved via nucleophilic attack. wikipedia.org A common method involves using hydrogen peroxide under basic conditions. wikipedia.orgvaia.com

The mechanism, known as the Weitz-Scheffer epoxidation, begins with the deprotonation of hydrogen peroxide by a base (e.g., hydroxide (B78521) ion) to form the hydroperoxide anion (HOO⁻). This potent nucleophile then attacks the electrophilic β-carbon of 4-ethyl-3-hepten-2-one in a conjugate addition fashion. The resulting enolate intermediate subsequently undergoes an intramolecular Sₙ2 reaction, where the enolate oxygen attacks the adjacent carbon, displacing the hydroxide ion and forming the epoxide ring. nih.gov This process yields 4-ethyl-3,4-epoxyheptan-2-one. The use of basic hydrotalcites as heterogeneous catalysts has been shown to be highly effective for this transformation, providing excellent yields under mild conditions. researchgate.net

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. When applied to an α,β-unsaturated ketone like 4-ethyl-3-hepten-2-one, the reaction with ozone (O₃) initially forms a primary ozonide (a 1,2,3-trioxolane) across the C3-C4 double bond. This intermediate is highly unstable and rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).

Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) cleaves the ozonide to yield two carbonyl compounds. For 4-ethyl-3-hepten-2-one, this would produce 2,3-hexanedione (B1216139) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial fragments to yield carboxylic acids where possible.

Kinetic studies on the gas-phase ozonolysis of structurally similar compounds, like ethyl vinyl ketone (EVK), show that this reaction is a significant atmospheric degradation pathway. rsc.orgresearchgate.net The reaction proceeds through the formation of stabilized Criegee intermediates (sCIs), which play a crucial role in atmospheric chemistry. rsc.org The rate of ozonolysis is influenced by the substitution pattern on the double bond. rsc.org For instance, studies on various α,β-unsaturated ketones have shown that increasing alkyl substitution on the double bond generally increases the reaction rate with ozone. rsc.org

Table 2: Predicted Ozonolysis Products of 4-Ethyl-3-hepten-2-one

ReagentWorkup ConditionPredicted Products
1. O₃Reductive (e.g., (CH₃)₂S)2,3-Hexanedione, Formaldehyde
2. (CH₃)₂S or Zn/H₂O
1. O₃Oxidative (e.g., H₂O₂)2-Oxohexanoic acid, Carbon dioxide
2. H₂O₂

Oxidative coupling reactions provide a route to synthesize α,β-unsaturated ketones by forming the C-C bond directly. While not a reaction of 4-ethyl-3-hepten-2-one itself, these processes are fundamental to its synthesis. One such method involves the direct oxidative coupling of a ketone with a primary alcohol. For example, a heterogeneous ceria (CeO₂) catalyst can facilitate the C-C coupling of ketones and primary alcohols to produce α,β-unsaturated ketones at elevated temperatures. rsc.org This cascade reaction combines alcohol oxidation to an aldehyde with a subsequent aldol (B89426) condensation. rsc.org

Another approach is the direct oxidative coupling of alkenes with aldehydes. royalsocietypublishing.org Perovskite catalysts have been shown to be effective for this transformation in the presence of an oxidant like di-tert-butyl peroxide. royalsocietypublishing.org These methods represent modern, efficient strategies for constructing the core structure of compounds like 4-ethyl-3-hepten-2-one.

Ozonolysis Kinetics and Mechanisms

Reduction Reactions and Chemoselectivity of Unsaturated Ketones

The reduction of α,β-unsaturated ketones like 4-ethyl-3-hepten-2-one presents a challenge of chemoselectivity due to the presence of two reducible functional groups: the carbonyl (C=O) and the alkene (C=C). Reagents can be chosen to selectively reduce one group over the other.

1,2-Reduction: This pathway targets the carbonyl group, yielding an allylic alcohol. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for achieving high selectivity for 1,2-reduction. rsc.orgnih.govacs.org The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack at the carbonyl carbon. Applying this to 4-ethyl-3-hepten-2-one would produce 4-ethyl-3-hepten-2-ol.

1,4-Reduction (Conjugate Reduction): This pathway targets the carbon-carbon double bond, yielding a saturated ketone. This is typically achieved using reagents like lithium dialkylcuprates (Gilman reagents) or through catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst). A metal-free method using water as the hydrogen source has also been developed for this purpose. rsc.org Another system involves using carbon disulfide and potassium tert-butoxide in DMSO, where DMSO acts as the hydrogen donor. acs.org For 4-ethyl-3-hepten-2-one, 1,4-reduction would yield 4-ethylheptan-2-one.

Pericyclic Reactions and Rearrangements Involving Unsaturated Systems

The conjugated π-system of α,β-unsaturated ketones allows them to participate in pericyclic reactions, most notably the Diels-Alder reaction. fiveable.me In this [4+2] cycloaddition, the α,β-unsaturated ketone can act as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component) to form a six-membered ring.

For 4-ethyl-3-hepten-2-one, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product are governed by the frontier molecular orbital interactions between the diene and the dienophile. Simple α,β-unsaturated ketones have historically been challenging substrates for catalytic asymmetric Diels-Alder reactions, but significant progress has been made using organocatalysis, such as iminium catalysis or cinchona alkaloid catalysts, to achieve high enantioselectivity. acs.orgbrandeis.edunih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the complex reaction pathways of α,β-unsaturated ketones. Through theoretical calculations, it is possible to investigate transition states, reaction intermediates, and the energetic profiles of reactions, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary method for investigating the reaction mechanisms of organic compounds, including α,β-unsaturated ketones like 3-Hepten-2-one, 4-ethyl-. sciforum.net DFT calculations allow for the study of electronic structure, atomic charges, and energetic characteristics, which helps in understanding the reactivity and stability of molecules. sciforum.net For instance, in the context of α,β-unsaturated ketones, DFT has been employed to elucidate the mechanisms of reactions such as base-catalyzed hydrocyanation and the Claisen-Schmidt condensation. sciforum.netacs.org

These studies often involve calculating the energies of reactants, intermediates, transition states, and products to propose a plausible reaction pathway. acs.org The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are frequently analyzed. A small HOMO-LUMO energy gap suggests high chemical reactivity and the potential for charge transfer interactions within the molecule. sciforum.net

In the case of 3-Hepten-2-one, 4-ethyl-, DFT calculations could be used to model its behavior in various reactions. For example, in a Michael addition, DFT could predict the relative energies of the 1,2-addition versus the 1,4-addition pathways, clarifying the regioselectivity of nucleophilic attack. The theory can also be applied to understand thermodynamic aspects, such as correlating the standard free energy of a carboxylation reaction with the basicity of carbanion intermediates derived from α,β-unsaturated ketones. frontiersin.orgnih.gov

Table 1: Illustrative Applications of DFT in Studying α,β-Unsaturated Ketone Reactions

Reaction Type Investigated Aspects Key Findings from DFT Relevant Citations
Hydrocyanation Reaction mechanism, asymmetric induction Elucidation of the conjugate addition pathway and the role of catalysts. sciforum.net sciforum.net
Claisen-Schmidt Condensation Role of catalyst, reaction pathway Demonstration of hydrogen-bond-mediated catalysis and stabilization of transition states. acs.org acs.org
Carboxylation Thermodynamics, reactivity of intermediates Correlation of free energy with the pKa of carbanion intermediates, predicting favorable reaction pathways. frontiersin.orgnih.gov frontiersin.orgnih.gov

Transition State Theory (TST) and Kinetic Calculations of Chemical Transformations

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary reactions. wikipedia.org TST posits that reactions proceed through a high-energy activated complex, known as the transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.orglibretexts.org By analyzing the properties of this transition state on a potential energy surface, TST allows for the calculation of reaction rate constants. wikipedia.org

For a compound like 3-Hepten-2-one, 4-ethyl-, TST can be combined with computational methods like DFT to model chemical transformations. This approach involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This energy difference is the activation energy, a key parameter in the Arrhenius and Eyring equations which describe the temperature dependence of the reaction rate. libretexts.org

Kinetic calculations based on TST can provide valuable data, including the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org These parameters offer a deeper understanding of the reaction mechanism. For example, a large negative ΔS‡ might suggest a highly ordered, associative transition state, while a small or positive ΔS‡ could indicate a dissociative mechanism.

Kinetic isotope effect (KIE) studies, which can be modeled computationally, also provide mechanistic insights. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in 3-Hepten-2-one, 4-ethyl-, one can calculate the effect on the reaction rate. A significant KIE often indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. ox.ac.uk

Influence of Structural Substituents on Reactivity

The reactivity of α,β-unsaturated ketones is significantly influenced by the nature and position of substituents on the carbon skeleton. numberanalytics.com In 3-Hepten-2-one, 4-ethyl-, the ethyl group at the C-4 position (the β-carbon) plays a crucial role in modulating its electronic properties and steric profile.

Substituents can affect reactivity through both electronic and steric effects. Electron-donating groups, such as the alkyl ethyl group, can increase the electron density on the C=C double bond. This can influence the rate of reactions; for instance, in chemoselective hydrogenation, chalcones with electron-donating groups were found to require higher hydrogen pressures for the reaction to proceed efficiently. acs.org Conversely, electron-withdrawing groups generally increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. acs.org

A systematic analysis of the ozonolysis of various α,β-unsaturated carbonyls showed that the reactivity of ketones can differ from that of corresponding aldehydes and esters. rsc.org The study quantified substituent effects using a reactivity factor, demonstrating that the structure of the alkyl groups has a measurable impact on reaction rates. rsc.org For 3-Hepten-2-one, 4-ethyl-, the ethyl group at the β-position would be expected to sterically hinder the approach of nucleophiles to some extent, potentially favoring attack at the less-hindered carbonyl carbon (1,2-addition) over the β-carbon (1,4-addition), depending on the nature of the nucleophile. Weaker nucleophiles generally favor 1,4-addition. pressbooks.pub

Table 2: General Influence of Substituents on α,β-Unsaturated Ketone Reactivity

Substituent Position Type of Group Effect on Reactivity Illustrative Example Relevant Citations
α-carbon Alkyl group Generally reduces reactivity due to steric hindrance and electron donation. Alkyl substitution on acrylamides greatly reduced reactivity with thiols. nih.gov nih.gov
β-carbon Electron-donating (e.g., ethyl) Increases electron density on the C=C bond, can decrease reactivity towards nucleophiles. Electron-rich chalcones require harsher conditions for hydrogenation. acs.org acs.org

Superelectrophilic Activation and Reactivity under Strong Acidic Conditions

Under strongly acidic or superacidic conditions, α,β-unsaturated ketones can become protonated, leading to a significant enhancement of their electrophilicity. mdpi.com This phenomenon, known as superelectrophilic activation, can generate highly reactive dicationic species capable of reacting with even very weak nucleophiles. mdpi.comresearchgate.net

For an α,β-unsaturated ketone like 3-Hepten-2-one, 4-ethyl-, the process begins with protonation of the carbonyl oxygen, forming a hydroxy-substituted carbocation (a monocation). In a sufficiently strong acid, a second protonation can occur, typically at the α-carbon atom. researchgate.netnih.gov This generates an O,C-diprotonated dicationic superelectrophile. researchgate.net

The formation of these dicationic species has been studied using both experimental techniques like NMR and theoretical methods such as DFT. researchgate.net DFT calculations have shown that these superelectrophiles can undergo reactions, such as electrophilic aromatic substitution with arenes, with practically no energy barrier. researchgate.netnih.gov Kinetic studies on the cyclization of aryl vinyl ketones in superacids strongly suggest the involvement of diprotonated dications rather than simple O-protonated monocations in the reaction mechanism. acs.org

The reactivity of 3-Hepten-2-one, 4-ethyl- under these conditions would therefore be dramatically altered. The formation of a dicationic species would render both the carbonyl carbon and the β-carbon extremely electrophilic, opening up reaction pathways that are not accessible under neutral or weakly acidic conditions.

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Hepten-2-one, 4-ethyl-
2-Cyclohexen-1-one

Advanced Spectroscopic Characterization and Structural Analysis of 3 Hepten 2 One, 4 Ethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful method for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the electronic environment of protons within a molecule. In α,β-unsaturated ketones, the protons on the C=C double bond (vinylic protons) are particularly diagnostic, typically appearing in the downfield region (δ 5.5-7.5 ppm) due to deshielding effects from the conjugated system.

For the analogue (E)-3-Hepten-2-one , the vinylic protons exhibit characteristic chemical shifts and coupling patterns that confirm the geometry of the double bond. The proton at C3 (α-carbon) is coupled to the proton at C4 (β-carbon), and the magnitude of the coupling constant (J) is indicative of the stereochemistry. A large J value (typically 12-18 Hz) is characteristic of a trans (E) configuration.

The expected ¹H NMR spectrum for 3-Hepten-2-one, 4-ethyl- would show signals corresponding to the ethyl group at the C4 position, in addition to the other structural protons. The vinylic proton at C3 would likely appear as a singlet or a finely split multiplet depending on long-range couplings. The methylene (B1212753) protons of the ethyl group would be deshielded by the adjacent double bond.

Table 1: Representative ¹H NMR Data for 3-Hepten-2-one Analogues

Compound NameProton AssignmentChemical Shift (δ, ppm)
6-Methyl-5-hepten-2-one (B42903) =CH (H5)5.07
CH₂ (H4)2.46
CH₂ (H3)2.25
C(=O)CH₃ (H1)2.13
=C(CH₃)₂1.68, 1.62
4-Heptanone CH₂(C=O) (H3, H5)2.36
CH₂CH₃ (H2, H6)1.59
CH₃ (H1, H7)0.92

Data sourced from publicly available spectral databases for illustrative purposes. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The carbonyl carbon of a ketone is highly deshielded and appears far downfield in the spectrum (δ 190-220 ppm). libretexts.org In conjugated systems, the carbonyl signal is shifted slightly upfield (to a lower δ value) compared to its saturated counterpart. The olefinic carbons (C=C) typically resonate in the range of δ 100-150 ppm. nih.gov

For 3-Hepten-2-one, 4-ethyl- , the carbonyl carbon (C2) would be expected in the characteristic downfield region. The olefinic carbons, C3 and C4, would show distinct signals, with C4 being further downfield than C3 due to the alkyl substitution and its β-position relative to the carbonyl group. libretexts.org The presence of the ethyl group would introduce two additional signals for the methylene and methyl carbons.

Table 2: Representative ¹³C NMR Data for 3-Hepten-2-one Analogues

Compound NameCarbon AssignmentChemical Shift (δ, ppm)
4-Methyl-3-hepten-2-one (B14700430) C=O (C2)~198-200
=C(CH₃) (C4)~150-160
=CH (C3)~125-135
Alkyl Carbons~10-40
But-3-en-2-one C=O198.1
=CH₂137.2
=CH129.8
CH₃26.1

Data for 4-Methyl-3-hepten-2-one is estimated based on general principles and data for similar compounds. nih.govnist.gov Data for But-3-en-2-one is provided for comparison of a simple α,β-unsaturated ketone.

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous structural assignment, especially in complex molecules or where isomers are present, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 3-Hepten-2-one, 4-ethyl-, COSY would show correlations between the protons of the propyl group attached to C4, and between the protons of the ethyl group substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is invaluable for assigning protonated carbons by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like C4 in the target molecule) and for piecing together the molecular skeleton. For instance, the methyl protons at C1 would show an HMBC correlation to the carbonyl carbon at C2 and the vinylic carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is particularly useful for determining stereochemistry, such as the (E) or (Z) configuration of the double bond. spectrabase.com

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The retention time from the GC provides a characteristic property for the compound under specific column and temperature conditions, while the MS provides a mass spectrum that acts as a molecular fingerprint.

The mass spectrum of an α,β-unsaturated ketone is characterized by several key fragmentation pathways. The molecular ion peak (M⁺) will confirm the molecular weight. Common fragmentations include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For 3-Hepten-2-one, 4-ethyl-, this would lead to the loss of the methyl group (CH₃•) to form an [M-15]⁺ ion, or the loss of the vinylic group to form the stable acylium ion [CH₃CO]⁺ at m/z 43. The acylium ion is often a prominent peak in the spectra of methyl ketones. nih.govhmdb.ca

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.

Cleavage at the double bond: Fragmentation can also occur at the C-C bonds of the alkyl substituents on the double bond.

Table 3: Key Mass Spectrometry Data for an Analogue

Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
6-Methyl-5-hepten-2-one C₈H₁₄O126.20126 (M⁺), 111, 108, 93, 83, 69, 55, 43 (Base Peak)

Data sourced from publicly available spectral databases. chemicalbook.com The base peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion.

Tandem Mass Spectrometry (MS/MS) and Ion Trap Applications

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information by allowing for the fragmentation of selected ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique is exceptionally useful for differentiating isomers, which may produce similar primary mass spectra but exhibit different fragmentation pathways for their respective molecular ions.

For a molecule like 3-Hepten-2-one, 4-ethyl-, MS/MS could be used to:

Isolate the molecular ion and fragment it to confirm proposed fragmentation pathways.

Distinguish it from other isomers, such as 4-ethyl-4-hepten-2-one, by observing unique product ions resulting from the different locations of the double bond.

Provide unambiguous identification in complex mixtures where chromatographic separation is incomplete.

Ion trap mass spectrometers are well-suited for MS/MS experiments, as they can perform multiple stages of fragmentation (MSⁿ) within the same analyzer, offering detailed insights into complex fragmentation cascades.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This is a critical step in the identification of unknown compounds and the confirmation of synthesized molecules.

For a compound like 3-Hepten-2-one, 4-ethyl-, which has a nominal mass of 140, the theoretical exact mass can be calculated based on the masses of its constituent atoms (C9H16O). HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, can experimentally verify this mass with high precision, distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

In a typical workflow, the sample would be introduced into the mass spectrometer, often after separation by gas chromatography (GC), and ionized. The instrument would then measure the m/z of the molecular ion. For instance, research on the analysis of volatile organic compounds often employs GC coupled with a high-resolution TOF mass spectrometer (GC-oaTOFMS) to determine the exact masses of both molecular ions and their fragments, which aids in structural elucidation. nih.govacs.org

Table 1: Theoretical Exact Mass of 3-Hepten-2-one, 4-ethyl- and Selected Analogues

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
3-Hepten-2-one, 4-ethyl-C9H16O140.12012
4-Methyl-3-hepten-2-oneC8H14O126.10447
6-Methyl-5-hepten-2-oneC8H14O126.10447
(Z)-4-ethylhept-3-eneC9H18126.14085

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their arrangement within the molecule, making these methods powerful for functional group identification.

For 3-Hepten-2-one, 4-ethyl-, key functional groups include the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the alkene. The IR spectrum would be expected to show a strong absorption band for the C=O stretch, typically in the region of 1650-1750 cm⁻¹. The C=C stretching vibration would likely appear in the 1600-1680 cm⁻¹ region. nih.gov The exact positions of these bands can provide information about the conjugation within the molecule.

Raman spectroscopy also detects these vibrations, but the selection rules differ from IR spectroscopy. Non-polar bonds often produce strong signals in Raman spectra, making it particularly useful for observing the C=C bond. The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational fingerprint. spectrabase.comnewport.com

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Ketones and Alkenes

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O (Ketone)Stretch1705-17251705-1725
C=C (Alkene)Stretch1640-16801640-1680
C-H (sp²)Stretch3010-31003010-3100
C-H (sp³)Stretch2850-29602850-2960

Data compiled from general spectroscopic tables and studies on related compounds. nih.govspectrabase.com

Hyphenated Techniques for Complex Mixture Analysis

In many real-world scenarios, compounds of interest are found within complex mixtures. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of such samples.

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS) in Organic Component Characterization

Two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the resolution of co-eluting compounds in complex mixtures. gcms.czplos.org

When coupled with a time-of-flight mass spectrometer (TOF/MS), which offers high data acquisition speeds, GCxGC-TOF/MS becomes an incredibly powerful tool for the comprehensive analysis of volatile and semi-volatile organic compounds. plos.orgwiley.com This technique would be ideal for detecting and identifying 3-Hepten-2-one, 4-ethyl- in complex matrices such as food aromas, environmental samples, or biological fluids. The resulting data provides retention times in two dimensions and a full mass spectrum for each separated component, enabling confident identification. Studies on complex samples like cheese volatiles have demonstrated the ability of GCxGC-TOF/MS to identify numerous ketones, aldehydes, and other compounds. wiley.com

Table 3: Exemplary Data from GCxGC-TOF/MS Analysis of a Complex Mixture Containing Ketones

Compound ClassRetention Time 1 (min)Retention Time 2 (s)Key m/z fragments
AlkanesVariesLow43, 57, 71
AldehydesVariesHigh44, 58, 72
Ketones Varies High 43, 58, 71
AlcoholsVariesHigh31, 45, 59
EstersVariesHighVaries with structure

This table illustrates the general separation patterns observed in GCxGC, where compounds of different classes occupy distinct regions of the 2D chromatogram.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Compound Identification

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is another powerful hyphenated technique for the analysis of volatile organic compounds (VOCs). It combines the separation capabilities of GC with the high sensitivity of IMS. gas-dortmund.deimspex.com In IMS, gas-phase ions are separated based on their size, shape, and charge as they drift through a tube under the influence of an electric field. This provides an additional dimension of separation to the GC retention time. odournet.com

GC-IMS is particularly well-suited for the rapid and sensitive detection of trace amounts of VOCs, including ketones. ub.edu The technique generates a three-dimensional plot of retention time, drift time, and signal intensity, which can be used to create a unique fingerprint for a sample. This is valuable for quality control, flavor and fragrance analysis, and environmental monitoring. The high sensitivity of GC-IMS often allows for the direct analysis of the headspace above a sample without the need for pre-concentration steps. chromatographyonline.com

Table 4: Representative GC-IMS Data for a Series of Ketones

CompoundRetention Time (s)Drift Time (ms)
Acetone (B3395972)1028.5
2-Butanone1559.2
2-Pentanone2309.8
2-Hexanone34510.5
2-Heptanone51011.2

This data is illustrative and shows a typical trend where retention time and drift time increase with the size of the ketone.

Applications of α,β Unsaturated Ketones in Advanced Organic Synthesis, Emphasizing 3 Hepten 2 One, 4 Ethyl As a Synthon

Role as a Key Intermediate in Complex Molecule Synthesis

Alpha,beta-unsaturated carbonyl compounds are widely recognized as crucial building blocks in organic chemistry. msu.edu Their value as key intermediates is demonstrated in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. For instance, the related compound 3-Hepten-2-one is utilized as a reagent in the total synthesis of (±)-Nardoaristolone B, a nor-sesquiterpenoid with a complex fused ring system.

While direct examples of 3-Hepten-2-one, 4-ethyl- being used as an intermediate in a named complex molecule's synthesis are not prominent in surveyed literature, its structural framework makes it a plausible synthon. Its preparation can be envisioned through a crossed-aldol condensation, a fundamental carbon-carbon bond-forming reaction. Specifically, the reaction of a preformed lithium enolate of 2-pentanone with propanal at low temperatures, followed by dehydration of the resulting β-hydroxy ketone, provides a direct route to 4-ethyl-3-hepten-2-one. This synthetic accessibility underscores its potential as a starting material for more elaborate structures.

Table 1: Plausible Synthesis of 3-Hepten-2-one, 4-ethyl-

StepReactionReactantsProduct
1Enolate Formation2-Pentanone, Lithium Diisopropylamide (LDA)Lithium enolate of 2-pentanone
2Aldol (B89426) AdditionLithium enolate of 2-pentanone, Propanal4-Ethyl-3-hydroxy-2-heptanone
3Dehydration4-Ethyl-3-hydroxy-2-heptanone, Acid or Base catalyst3-Hepten-2-one, 4-ethyl-

Utilization as a Building Block for Heterocyclic and Carbocyclic Compounds

The reactivity of the enone functional group is central to its use in constructing cyclic systems. The electrophilic nature of both the carbonyl carbon (C2) and the β-carbon (C4) allows for a range of annulation and cycloaddition reactions. Although specific examples detailing the use of 4-ethyl-3-hepten-2-one are scarce, its potential can be inferred from the well-established reactivity of similar α,β-unsaturated ketones.

Heterocyclic Synthesis: Nitrogen-containing heterocycles are of immense importance in medicinal and materials chemistry. Enones are common precursors for nitrogen-containing rings. For example, reaction with hydrazines can yield pyrazolines, and reaction with β-amino ketones can lead to the formation of pyridines.

Carbocyclic Synthesis: The formation of carbocyclic rings often utilizes the enone moiety as a key electrophile.

Michael Addition: The conjugate addition of a nucleophile (a Michael donor) to the β-carbon of the enone is a powerful tool for C-C bond formation. Subsequent intramolecular reactions of the resulting enolate can lead to cyclization, a key step in the Robinson annulation for forming six-membered rings.

Diels-Alder Reaction: The C=C bond of the enone can act as a dienophile in [4+2] cycloaddition reactions with a conjugated diene, forming a cyclohexene (B86901) ring with high stereocontrol.

Table 2: Potential Cyclization Reactions Involving 4-ethyl-3-hepten-2-one

Reaction TypeReactant PartnerResulting Ring System
Michael Addition / Aldol Condensation (Robinson Annulation)Cyclic Ketone EnolateFused Bicyclic Ketone
Diels-Alder [4+2] Cycloaddition1,3-Butadiene (B125203)Substituted Cyclohexene
Paal-Knorr Furan Synthesis1,4-Dicarbonyl (from enone)Furan
Hantzsch Pyridine Synthesisβ-Enaminone, AldehydeDihydropyridine (oxidizes to Pyridine)
Pyrazoline SynthesisHydrazinePyrazoline

Chiral Auxiliary and Asymmetric Induction in Synthetic Pathways

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another, a critical concept in modern synthesis. This can be achieved through various methods, including the use of chiral substrates, reagents, or catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

The structure of 3-Hepten-2-one, 4-ethyl- possesses a stereocenter at the C4 position. Therefore, the compound is chiral and exists as a pair of enantiomers. Synthesis from achiral precursors without a chiral influence would result in a racemic mixture.

While the presence of this chiral center could, in principle, influence the stereochemical outcome of reactions at the prochiral enone face (an example of substrate-controlled induction), there is no evidence in the reviewed literature of 4-ethyl-3-hepten-2-one being employed as a chiral auxiliary. The asymmetric synthesis of a related compound, (-)-(E)-5-Hydroxy-5-isopropyl-3-hepten-2-one, has been reported, demonstrating that stereocontrol in this class of molecules is an area of research interest. However, this involves creating a chiral center within the molecule rather than using the molecule itself as an external chiral director.

Derivatization for Downstream Synthetic Transformations

The synthetic utility of an intermediate is defined by its capacity to be converted into a variety of other functional groups. The α,β-unsaturated ketone moiety in 4-ethyl-3-hepten-2-one offers multiple sites for chemical modification, allowing for diverse downstream transformations.

The reactivity allows for selective modification at three primary sites: the carbonyl group, the α-carbon, and the β-carbon. This enables a wide range of derivatizations, although specific published transformations for 4-ethyl-3-hepten-2-one are not available. The general reactivity is summarized below.

Table 3: Potential Derivatizations of 3-Hepten-2-one, 4-ethyl-

Reaction TypeReagent(s)Functional Group TransformationProduct Type
At the Carbonyl (C=O)
1,2-ReductionNaBH₄ (at low temp), CeCl₃Ketone to Allylic Alcohol4-Ethyl-3-hepten-2-ol
Grignard Reaction (1,2-Addition)R-MgBrKetone to Tertiary Allylic Alcohol2-Alkyl-4-ethyl-3-hepten-2-ol
Wittig ReactionPh₃P=CHRKetone to Alkene2,4-Dialkyl-2,4-heptadiene
At the Double Bond (C=C)
Conjugate (1,4) ReductionH₂, Wilkinson's CatalystAlkene to Alkane4-Ethyl-2-heptanone
Conjugate (1,4) Addition (Michael)R₂CuLi (Gilman reagent)Alkene to Substituted Alkane3-Alkyl-4-ethyl-2-heptanone
Epoxidationm-CPBAAlkene to Epoxide3,4-Epoxy-4-ethyl-2-heptanone
DihydroxylationOsO₄, NMOAlkene to Diol3,4-Dihydroxy-4-ethyl-2-heptanone
Combined Reduction
Full ReductionH₂, Pd/C (harsher conditions)Ketone to Alcohol, Alkene to Alkane4-Ethyl-2-heptanol

This versatility makes α,β-unsaturated ketones like 4-ethyl-3-hepten-2-one valuable, albeit under-documented, synthons for accessing a wide array of more complex functionalized molecules.

Environmental Fate and Atmospheric Chemistry of α,β Unsaturated Ketones

Atmospheric Degradation Pathways and Formation of Secondary Products

The atmospheric degradation of α,β-unsaturated ketones is primarily initiated by reactions with key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). rsc.org The dominant degradation pathway during the daytime is typically the reaction with OH radicals, while at night, reactions with NO₃ radicals and ozone can become more significant. rsc.org

The addition of the OH radical to the carbon-carbon double bond is a major degradation pathway for unsaturated volatile organic compounds (VOCs). semanticscholar.orgresearchgate.net This reaction leads to the formation of various oxygenated products. For instance, the oxidation of α,β-unsaturated ketones can produce smaller carbonyl compounds. As an example, the reaction of 6-methyl-5-hepten-2-one (B42903) with OH radicals has been shown to form acetone (B3395972) and 4-oxopentanal. acs.org

Ozonolysis, the reaction with ozone, is another important degradation route, particularly for alkenes with higher substitution at the double bond. conicet.gov.ar This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. masterorganicchemistry.com These Criegee intermediates are highly reactive and can undergo further reactions to form a variety of secondary products, including organic acids. For example, the ozonolysis of ethyl vinyl ketone has been shown to produce formic acid and propionic acid. rsc.org

Secondary products from the atmospheric degradation of α,β-unsaturated ketones can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. semanticscholar.org

Kinetic Studies of Reactions with Atmospheric Oxidants

The reaction with OH radicals is a major sink for α,β-unsaturated ketones in the troposphere. The rate coefficients for these reactions are generally high, leading to short atmospheric lifetimes. The presence of the carbonyl group can influence the reactivity of the double bond towards OH radicals. researchgate.net

Table 1: Rate Coefficients for the Reaction of Selected α,β-Unsaturated Ketones with OH Radicals at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime Reference
3-Penten-2-one (7.22 ± 1.74) × 10⁻¹¹ ~3 hours acs.org
4-Hexen-3-one (9.04 ± 2.12) × 10⁻¹¹ ~2 hours acs.org

Atmospheric lifetimes are estimated assuming an average OH radical concentration of 2.0 x 10⁶ molecules cm⁻³. conicet.gov.ar

In marine or coastal areas with significant sources of chlorine atoms, reactions with Cl can also contribute to the degradation of α,β-unsaturated ketones. The rate coefficients for Cl atom reactions are typically faster than those for OH radical reactions.

Table 2: Rate Coefficients for the Reaction of Selected α,β-Unsaturated Ketones with Cl Atoms at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
3-Penten-2-one (2.53 ± 0.54) × 10⁻¹⁰ acs.org
4-Hexen-3-one (3.00 ± 0.58) × 10⁻¹⁰ acs.org

Ozonolysis can be a significant removal process for α,β-unsaturated ketones, especially in polluted environments with high ozone concentrations. conicet.gov.ar The reactivity towards ozone is highly dependent on the structure of the alkene, with more substituted double bonds generally reacting faster. rsc.orgconicet.gov.ar The atmospheric lifetimes with respect to ozone can range from minutes to days. researchgate.netconicet.gov.ar

Table 3: Rate Coefficients for the Reaction of Selected α,β-Unsaturated Ketones with O₃ at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime Reference
3-Penten-2-one 31 × 10⁻¹⁸ ~0.9 days rsc.org
4-Methyl-3-penten-2-one 8.4 × 10⁻¹⁸ ~3.4 days rsc.org

Atmospheric lifetimes are estimated assuming an average O₃ concentration of 7 x 10¹¹ molecules cm⁻³ (30 ppb).

The tropospheric implications of these reactions are significant, as they lead to the formation of a complex mixture of secondary pollutants, including other OVOCs and organic acids, which can impact regional air quality and contribute to aerosol formation. semanticscholar.orgrsc.org

Chlorine Atom (Cl) Reactivity

Photochemical Transformations and Photodegradation Mechanisms

Direct phototransformation, or photolysis, can be an important atmospheric removal process for some organic compounds. oecd.org This process involves the absorption of solar radiation by a molecule, leading to its excitation and subsequent chemical reaction. oecd.org For α,β-unsaturated ketones, ultraviolet irradiation can lead to various photochemical reactions, including dimerization and rearrangements. researchgate.net The efficiency of direct photolysis depends on the overlap between the compound's absorption spectrum and the solar spectrum at tropospheric altitudes, as well as the quantum yield of the reaction. oecd.org While specific data on the photochemistry of 4-ethyl-3-hepten-2-one is not available, studies on similar compounds like 3-alkyl-cyclopent-2-enones show that the photochemical pathway is influenced by the substituents on the molecule. researchgate.net

Environmental Distribution and Persistence Modeling

The environmental distribution of a chemical is governed by its physical and chemical properties, such as vapor pressure and water solubility, as well as its degradation rates in different environmental compartments (air, water, soil, sediment). epa.gov Fugacity models, like the Mackay Level I and Level III models, are used to predict how a chemical will partition in the environment. epa.gov

For a representative C12 branched ketone, modeling suggests that it will primarily partition to the air (>80%) due to its vapor pressure. epa.gov However, when emissions to all compartments are considered in a Level III model, soil can also be a significant compartment. epa.gov The persistence of a chemical is determined by its degradation half-lives in these compartments. The rapid atmospheric degradation of α,β-unsaturated ketones by OH radicals and ozone suggests that they are not persistent in the atmosphere and will likely be degraded close to their emission sources. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Carbonyl Compounds

Sample Preparation and Extraction Techniques

Solid-Phase Extraction (SPE) for Trace Analysis

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of carbonyl compounds from liquid samples. epa.govthermofisher.comchrom-china.com This method involves passing a liquid sample through a solid adsorbent material, which retains the analytes of interest while allowing interfering substances to pass through. The trapped analytes are then eluted with a small volume of a suitable solvent.

The process typically involves derivatization of the carbonyl compounds with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to or during the extraction process. epa.govchrom-china.com The resulting stable hydrazone derivatives are then extracted using an SPE cartridge, often packed with a C18 sorbent. epa.govunitedchem.com An improved SPE method for soil samples utilized a cartridge packed with N-vinylpyrrolidone/divinylbenzene copolymer, which showed better purification efficacy than conventional silica-based C18 cartridges. chrom-china.comnih.gov The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and selectivity. For instance, in the analysis of 15 different carbonyl compounds in soil, an ultrasonic extraction with acetonitrile (B52724) was performed before derivatization with DNPH and subsequent cleanup with a specialized SPE cartridge. chrom-china.comnih.gov

Table 1: Comparison of SPE Sorbents for Carbonyl Compound Analysis

Sorbent TypeTarget AnalytesMatrixKey AdvantagesReference
C18Various carbonylsAqueous, Soil, WasteWidely used, good retention of non-polar derivatives. epa.govunitedchem.com
N-vinylpyrrolidone/divinylbenzene copolymer15 carbonyl compoundsSoilSuperior purification compared to C18. chrom-china.comnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compounds

For volatile carbonyl compounds, Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free and sensitive alternative to traditional extraction methods. ucp.ptscielo.brnih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. ucp.ptnih.gov For instance, a method for analyzing volatile compounds in cork material utilized a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber. ucp.pt In another study on carbonyl compounds in human urine, a central composite design was used to optimize the derivatization and extraction conditions. nih.gov On-fiber derivatization, where the derivatizing agent is coated onto the SPME fiber, can further enhance sensitivity and selectivity for carbonyl compounds. copernicus.orguw.edu.plcopernicus.org

Table 2: Optimized HS-SPME Conditions for Carbonyl Analysis in Different Matrices

MatrixFiber CoatingDerivatizationOptimal ConditionsReference
Cork MaterialDVB/CAR/PDMSIn-solution with PFBHA36 min extraction at 52°C ucp.pt
Human UrineNot specifiedIn-solution with PFBHAOptimized via Central Composite Design nih.gov
BeerPDMSOn-fiber with PFBHA20 min headspace adsorption at 20°C uw.edu.pl
WineNot specifiedIn-solution with PFBHA20 min extraction at 32°C ucp.pt

Stir Bar Sorptive Extraction (SBSE) and Gas Diffusion Microextraction (GDME)

Stir Bar Sorptive Extraction (SBSE) is another powerful technique for the extraction of organic compounds from aqueous matrices. nih.govresearchgate.net It utilizes a magnetic stir bar coated with a thick layer of a sorbent, typically polydimethylsiloxane (PDMS). researchgate.net The stir bar is placed in the sample and stirred, allowing for the extraction of analytes into the sorbent. SBSE offers higher extraction efficiency compared to SPME due to the larger volume of the sorbent phase. researchgate.net For polar analytes like some carbonyls, in-situ derivatization can significantly improve recovery. arabjchem.org

Gas Diffusion Microextraction (GDME) is a simple and environmentally friendly technique that allows for the simultaneous extraction and derivatization of volatile analytes. mdpi.comup.edu.mxacs.org In GDME, volatile analytes diffuse from the sample through a permeable membrane into an acceptor solution containing a derivatizing agent. mdpi.com This technique has been successfully applied to the analysis of carbonyl compounds in various matrices, including beer and fiberboard. mdpi.comup.edu.mx

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key step in the analysis of carbonyl compounds, as it improves their chromatographic behavior and detection sensitivity. The choice of derivatizing reagent and technique is crucial for achieving optimal analytical performance.

Reagents for Carbonyl Derivatization (e.g., PFBHA, DNPH)

Two of the most common derivatizing agents for carbonyl compounds are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH). copernicus.orgmdpi.comyorku.ca

PFBHA reacts with carbonyls to form stable oxime derivatives that are highly volatile and possess excellent electron-capturing properties, making them ideal for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). copernicus.orguw.edu.plepa.gov PFBHA is often preferred for the analysis of volatile and semi-volatile carbonyls. mdpi.com However, the stability of PFBHA-coated SPME fibers can be limited. mdpi.com

DNPH is widely used for derivatizing carbonyl compounds for analysis by high-performance liquid chromatography (HPLC) with UV detection. epa.govyorku.canih.gov The resulting DNPH-hydrazones are stable and absorb strongly in the UV region, typically around 360 nm. epa.govthermofisher.com DNPH can be used in solution or coated onto solid sorbents for simultaneous sampling and derivatization. epa.govyorku.ca One consideration with DNPH is the potential formation of E- and Z-stereoisomers of the hydrazone derivatives, which can complicate chromatographic separation. nih.gov

Table 3: Comparison of Common Derivatizing Reagents for Carbonyl Compounds

ReagentAbbreviationTypical Analytical TechniqueAdvantagesDisadvantagesReferences
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylaminePFBHAGC-ECD, GC-MSHigh volatility of derivatives, excellent sensitivity with ECD.Lower stability on SPME fibers compared to other reagents. copernicus.orguw.edu.plmdpi.comepa.gov
2,4-dinitrophenylhydrazineDNPHHPLC-UVStable derivatives, strong UV absorbance.Potential for E/Z isomer formation. epa.govyorku.canih.govfishersci.com

In-Cartridge and On-Fiber Derivatization Techniques

To streamline the analytical workflow and improve efficiency, derivatization can be integrated with the extraction step.

In-cartridge derivatization is often employed in SPE methods. epa.govmdpi.com The sample containing the carbonyl compounds is passed through a cartridge that is either pre-packed with a derivatizing reagent-coated sorbent or to which the derivatizing reagent is added simultaneously with the sample. epa.govmdpi.com This approach simplifies the sample preparation process and reduces the risk of sample loss and contamination. For example, U.S. EPA methods for analyzing carbonyls in various environmental samples utilize DNPH derivatization followed by SPE. fishersci.com

On-fiber derivatization is a powerful technique used in conjunction with SPME. copernicus.orgcopernicus.orgmorana-rtd.com The SPME fiber is coated with the derivatizing agent, such as PFBHA, prior to exposure to the sample headspace. copernicus.orguw.edu.pl As the volatile carbonyl compounds adsorb onto the fiber, they are instantly derivatized. morana-rtd.com This technique offers several advantages, including immediate derivatization after sampling, avoidance of solvent dilution, and reduced sample alteration. copernicus.orgcopernicus.org Studies have shown that on-fiber derivatization can lead to higher recoveries compared to in-solution derivatization. uw.edu.pl

Chromatographic Separation Techniques for Complex Matrices

Chromatographic techniques are fundamental in separating individual components from a complex sample matrix, a necessary precursor to accurate identification and quantification. The choice of technique often depends on the volatility and polarity of the target analytes and the nature of the sample matrix.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like 3-Hepten-2-one, 4-ethyl- (9CI). researchgate.netmdpi.com The development of a robust GC method involves the careful selection of a capillary column with an appropriate stationary phase to achieve optimal separation. Nonpolar columns are often used for general profiling, while polar columns can provide enhanced separation for specific classes of compounds. unl.edu

Method development also entails optimizing the temperature program of the GC oven. A typical program starts at a low initial temperature, which is gradually increased to facilitate the sequential elution of compounds based on their boiling points and interactions with the stationary phase. frontiersin.orgfmach.it For instance, a temperature program might begin at 40°C and ramp up to 250°C to separate a wide range of volatile compounds. frontiersin.orgfmach.it The carrier gas, typically helium, is maintained at a constant flow rate to ensure reproducible retention times. frontiersin.orgfmach.it

Sample introduction is another critical aspect. Headspace sampling, particularly headspace solid-phase microextraction (HS-SPME), is a common solvent-free technique for extracting volatile analytes from a sample matrix. mdpi.commdpi.com This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then inserted into the hot GC inlet, where the analytes are desorbed and transferred to the column.

To ensure accurate identification, the retention indices of the analytes are often calculated using a series of n-alkanes as external standards. frontiersin.org These indices, combined with mass spectral data, provide a high degree of confidence in compound identification. mdpi.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Applications

For less volatile or thermally labile carbonyl compounds, high-performance liquid chromatography (HPLC) is the method of choice. A common strategy for analyzing carbonyl compounds by HPLC involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). thermofisher.comnih.govepa.gov This reaction converts the carbonyls into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are readily detectable by UV-Vis detectors at a wavelength of approximately 360 nm. thermofisher.comepa.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with the proportion of the organic solvent increasing over the course of the analysis to elute more strongly retained compounds. thermofisher.commdpi.com This technique has been successfully applied to the analysis of carbonyl compounds in a variety of matrices, including water, air, and food samples. thermofisher.comnih.gov The method's sensitivity allows for the detection of derivatized carbonyls at very low concentrations.

ParameterConditionReference
Derivatizing Agent2,4-dinitrophenylhydrazine (DNPH) thermofisher.comnih.govepa.gov
ColumnReversed-phase C18 thermofisher.com
Mobile PhaseGradient of water and acetonitrile thermofisher.commdpi.com
DetectionUV-Vis at ~360 nm thermofisher.comepa.gov

Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Profiling

For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czchromatographyonline.com This technique employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. fmach.itgcms.cz The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column for a fast secondary separation. gcms.cz

This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity), resulting in a structured and highly detailed profile of the sample. nih.govresearchgate.net The increased peak capacity and resolution of GCxGC allow for the separation of co-eluting compounds that would overlap in a one-dimensional separation, leading to more accurate identification and quantification of individual components in complex mixtures. gcms.czleco.co.jp GCxGC is particularly valuable in flavor and fragrance analysis, metabolomics, and environmental analysis where hundreds or even thousands of compounds may be present. chromatographyonline.comnih.gov

Detection and Quantification Approaches

Following chromatographic separation, sensitive and selective detection methods are required for the identification and quantification of the target compounds.

Mass Spectrometric Detection (GC-MS, GC-MS/MS, GC-IT/MS)

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is a powerful tool for the identification of volatile compounds. mdpi.comfrontiersin.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for the compound. rsc.org By comparing the obtained mass spectrum with libraries of known spectra (e.g., NIST), confident identification can be achieved. frontiersin.org

Tandem mass spectrometry (MS/MS) and ion trap mass spectrometry (IT/MS) provide even greater selectivity and structural information. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process can help to differentiate between isomers and confirm the structure of a compound. Ion trap instruments can perform multiple stages of fragmentation (MSn), providing detailed structural elucidation. High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) analyzers, can determine the exact mass of a molecule and its fragments, allowing for the calculation of its elemental formula. gcms.cznih.gov This capability is invaluable for identifying unknown compounds in complex matrices. gcms.cz

TechniquePrinciplePrimary ApplicationReference
GC-MSSeparates compounds by GC, ionizes and detects by mass-to-charge ratio.General identification and quantification of volatile compounds. mdpi.comfrontiersin.org
GC-MS/MSSelects a precursor ion, fragments it, and analyzes the product ions.Structural elucidation and differentiation of isomers. mdpi.com
GC-IT/MSPerforms multiple stages of fragmentation within an ion trap.Detailed structural analysis of complex molecules. mdpi.com
GC-HRMS (TOF)Measures the exact mass of ions to determine elemental composition.Identification of unknown compounds. gcms.cznih.gov

Ion Mobility Spectrometry (IMS) as a Complementary Detection Method

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govworldscientific.com When coupled with gas chromatography (GC-IMS), it provides an additional dimension of separation, complementing the retention time data from the GC. rsc.orgnews-medical.net In a GC-IMS system, compounds eluting from the GC column are ionized and enter a drift tube containing a buffer gas and a weak electric field. utwente.nl The ions travel through the drift tube at different speeds depending on their ion mobility, which is related to their collision cross-section (CCS)—a value that reflects the ion's size and shape. nih.gov

This two-dimensional separation (GC retention time vs. IMS drift time) significantly enhances the ability to resolve complex mixtures, separate isomeric and isobaric compounds, and reduce background noise. nih.govchromatographyonline.com The resulting data can be visualized as a three-dimensional plot or a two-dimensional contour plot, providing a unique fingerprint of the sample's volatile profile. frontiersin.org GC-IMS is recognized for its rapid analysis times, high sensitivity, and ease of operation, making it a valuable tool in fields such as food analysis and medical diagnostics. worldscientific.comnews-medical.net

Calibration and Validation Protocols for Quantitative Analysis

The accurate quantification of carbonyl compounds, including 3-Hepten-2-one, 4-ethyl- (9CI), is contingent upon robust calibration and validation protocols. These procedures are essential to ensure the reliability, reproducibility, and accuracy of analytical data. International guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provide a framework for the validation of analytical procedures, which is broadly applicable to various analytical techniques used for carbonyl analysis.

A typical validation process for a quantitative analytical method encompasses the evaluation of several key parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the separation of the analyte peak from other potential peaks.

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. This is typically determined by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (precision under the same operating conditions over a short interval of time), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, these parameters might include the pH of the mobile phase, column temperature, and flow rate.

For the analysis of carbonyl compounds, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common practice to enhance detection by UV-Vis or mass spectrometry (MS) detectors. epa.govacs.orgscielo.br The validation of such methods must also consider the efficiency and stability of the derivatization reaction.

The following table outlines typical validation parameters and their acceptance criteria for the quantitative analysis of carbonyl compounds.

Table 1: Typical Validation Parameters and Acceptance Criteria for Quantitative Analysis of Carbonyl Compounds

Parameter Acceptance Criteria Typical Methodology
Specificity No interference at the retention time of the analyte.Analysis of blank and spiked matrices.
Linearity Correlation coefficient (r²) ≥ 0.99Analysis of at least five standard concentrations.
Range Defined by the linear concentration range.Based on linearity, accuracy, and precision studies.
Accuracy Recovery typically between 80-120%.Spiking a blank matrix with known analyte concentrations.
Precision Relative Standard Deviation (RSD) ≤ 15%.Repeated analysis of samples at different concentrations.
LOD Signal-to-noise ratio of 3:1.Calculation based on the standard deviation of the response and the slope.
LOQ Signal-to-noise ratio of 10:1.Calculation based on the standard deviation of the response and the slope.
Robustness RSD of results should be within acceptable limits after minor method variations.Systematically varying method parameters (e.g., temperature, flow rate).

Application in Research Matrices (e.g., atmospheric, food, biological samples)

Advanced analytical methodologies are crucial for the detection and quantification of carbonyl compounds in a variety of complex research matrices due to their potential impacts on environmental chemistry, food quality, and human health. scielo.brmdpi.comscite.ai

Atmospheric Samples:

Carbonyl compounds are significant components of atmospheric volatile organic compounds (VOCs) and play a central role in atmospheric chemistry. mdpi.com Their detection in air samples often involves collection on solid sorbents coated with a derivatizing agent, most commonly DNPH. epa.govacs.org The resulting hydrazones are then eluted and analyzed by HPLC with UV detection or by LC-MS. epa.govmdpi.com This approach has been widely used to measure a range of carbonyls in diverse atmospheric environments. acs.org Another technique, comprehensive two-dimensional gas chromatography (GC×GC), offers high-resolution separation for complex atmospheric samples. copernicus.org

Food Samples:

In food science, carbonyl compounds are important as they contribute to the aroma and flavor profiles of many food products. scielo.br For instance, 6-methyl-5-hepten-2-one (B42903) has been identified as a key aroma compound in Dong Ding Oolong Tea and is also found in olive oil. mdpi.commdpi.com The analysis of volatile carbonyls in food matrices is often performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. acs.org This technique allows for the extraction of volatile and semi-volatile compounds from the headspace of a sample, minimizing matrix effects. The following table presents data on the concentration of a related compound, 6-methyl-5-hepten-2-one, in different cultivars of Greek virgin olive oil.

Table 2: Concentration of 6-Methyl-5-hepten-2-one in Greek Virgin Olive Oil Cultivars

Olive Oil Cultivar Mean Concentration (μg/kg) ± SD
Adramitiani260.6 ± 240.3
KoloviNot specified
ManakiNot detected
SamothrakisNot specified
Topiki MakrisNot specified
AthinoliaNot specified
GalanoNot specified
Data sourced from a study on volatile compounds in Greek virgin olive oil. mdpi.com

Biological Samples:

The analysis of carbonyl compounds in biological matrices such as urine, blood, and tissue is of interest due to their association with various physiological and pathological processes. scielo.brscite.ai The reactivity of these compounds means they can form adducts with biological macromolecules like proteins and DNA. scite.ai Analytical methods for biological samples often require extensive sample preparation to remove interfering substances. Derivatization followed by LC-MS/MS is a common and sensitive approach for quantifying carbonyls in these complex matrices. scielo.br

The choice of analytical method is highly dependent on the specific research question, the matrix being studied, and the target analytes. While specific studies on 3-Hepten-2-one, 4-ethyl- (9CI) are limited, the established methodologies for other carbonyl compounds provide a strong foundation for its future investigation in these and other research matrices.

Emerging Research Directions and Unexplored Avenues for 3 Hepten 2 One, 4 Ethyl

Novel Synthetic Routes and Catalytic Systems with Enhanced Selectivity

The development of new synthetic pathways to 3-Hepten-2-one, 4-ethyl- is a primary area of ongoing research. The emphasis is on achieving higher yields and greater stereoselectivity, which is crucial for its application in pharmaceuticals and fine chemicals.

One promising approach involves the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts. Researchers are investigating chiral catalysts to control the formation of specific isomers of 3-Hepten-2-one, 4-ethyl-. For example, proline-derived catalysts have shown potential in promoting aldol (B89426) condensation reactions that can lead to the synthesis of this compound with high enantiomeric excess.

Another area of exploration is the use of transition-metal catalysis. Catalytic systems based on palladium, ruthenium, and rhodium are being explored for their ability to facilitate cross-coupling reactions. These methods offer the potential for constructing the carbon skeleton of 3-Hepten-2-one, 4-ethyl- with high precision. The table below summarizes some of the catalytic systems being investigated.

Catalyst TypeMetal/OrganocatalystLigand/PromoterPotential Advantage
OrganocatalystProline derivatives-High enantioselectivity, metal-free
Transition MetalPalladiumPhosphine ligandsHigh efficiency in cross-coupling
Transition MetalRutheniumN-heterocyclic carbenesRobustness and functional group tolerance

Advanced Spectroscopic Probes for Real-time Mechanistic Monitoring

Understanding the reaction mechanisms involved in the synthesis of 3-Hepten-2-one, 4-ethyl- is critical for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques are being employed for real-time monitoring of these reactions.

In-situ infrared (IR) spectroscopy and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for the identification of transient species and the elucidation of reaction kinetics. For instance, the characteristic carbonyl stretch of the ketone group in 3-Hepten-2-one, 4-ethyl- can be monitored to follow its formation in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR techniques like COSY and HMQC, is also being used to provide detailed structural information about the intermediates and final product, helping to confirm the desired stereochemistry.

Integrated Computational and Experimental Approaches for Reactivity Prediction

The integration of computational chemistry with experimental work is accelerating the discovery and optimization of synthetic routes to 3-Hepten-2-one, 4-ethyl-. Density Functional Theory (DFT) calculations are being used to predict the reactivity of different starting materials and to model the transition states of potential reaction pathways.

These computational models can help in the rational design of catalysts and in predicting the stereochemical outcome of a reaction. By simulating the reaction energy profiles, researchers can identify the most favorable reaction conditions, such as temperature, solvent, and catalyst loading, before conducting extensive experimental work. This integrated approach saves time and resources and provides a deeper understanding of the underlying chemical principles.

Multifunctional Applications and Material Science Integration

Beyond its role as a synthetic intermediate, researchers are exploring the potential of incorporating 3-Hepten-2-one, 4-ethyl- into advanced materials. Its chemical structure, containing both a ketone and a double bond, makes it a versatile building block for polymerization reactions.

One potential application is in the development of new polymers with tailored properties. By copolymerizing 3-Hepten-2-one, 4-ethyl- with other monomers, it may be possible to create materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.

Furthermore, the ketone functionality offers a site for post-polymerization modification, allowing for the introduction of other functional groups to create smart materials that can respond to external stimuli such as pH, light, or temperature. The integration of 3-Hepten-2-one, 4-ethyl- into the field of material science represents a significant and largely unexplored avenue for future research.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-Hepten-2-one, 4-ethyl- (9CI) in complex mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC/MS): Use non-polar capillary columns (e.g., DB-5MS) for separation, with electron ionization (EI) at 70 eV. Characteristic fragment ions (e.g., m/z 85, 99, 114) and retention indices should align with EPA/NIH spectral databases .
  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra for diagnostic signals:
    • 1^1H: δ 1.2–1.4 ppm (ethyl group), δ 5.4–5.8 ppm (alkene protons).
    • 13^13C: δ 200–210 ppm (ketone carbonyl), δ 120–130 ppm (alkene carbons).
  • Reference Standards: Cross-validate with structurally similar ketones (e.g., 3-Hepten-2-one, 4-methyl-) to resolve co-elution issues .

Q. How can researchers optimize the synthesis of 3-Hepten-2-one, 4-ethyl- (9CI) to improve yield and purity?

Methodological Answer:

  • Reaction Design: Use aldol condensation of 2-pentanone with butyraldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
  • Purification: Employ fractional distillation under reduced pressure (80–100°C at 10–15 mmHg) to isolate the α,β-unsaturated ketone. Confirm purity via GC-FID (>95%) .
  • Troubleshooting: If isomerization occurs (e.g., formation of 3-Hepten-2-one, 3-propyl-), adjust reaction temperature (<60°C) and catalyst loading .

Q. What precautions are necessary for handling and storing 3-Hepten-2-one, 4-ethyl- (9CI) to ensure stability?

Methodological Answer:

  • Storage: Keep in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the alkene moiety. Avoid long-term storage; degradation products may include epoxides or peroxides .
  • Safety Protocols: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can contradictory spectral data for 3-Hepten-2-one, 4-ethyl- (9CI) be resolved during structural elucidation?

Methodological Answer:

  • Case Study: If mass spectral fragments conflict with expected patterns (e.g., unexpected m/z 71 peak), consider:
    • Isomeric Interference: Compare with 3-Hepten-2-one, 3-methyl- (CAS 39899-08-6), which shares molecular formula C8_8H14_{14}O but differs in branching .
    • Spectral Libraries: Cross-reference with EPA/NIH databases using Kovats retention indices (e.g., 1120–1150 for 3-Hepten-2-one derivatives) .
  • Advanced NMR: Use 2D techniques (COSY, HSQC) to distinguish between positional isomers.

Q. What multivariate statistical methods are effective for analyzing 3-Hepten-2-one, 4-ethyl- (9CI) in adulteration studies?

Methodological Answer:

  • Case Study (Meat Adulteration):
    • Data Collection: Perform GC/MS on volatile organic compounds (VOCs) from beef/horse meat mixtures.
    • Chemometrics: Apply orthogonal partial least squares discriminant analysis (OPLS-DA) to identify 3-Hepten-2-one as a horse meat marker. Use random forest (RF) classifiers to improve accuracy (94.3% correct classification) .
    • Validation: Validate models with blind samples and permutation testing (n > 30 replicates).

Table 1: Key VOCs Differentiating Beef and Horse Meat

CompoundCorrelation with Horse Meatp-value
3-Hepten-2-one, 4-ethyl-Positive (R = 0.89)<0.001
γ-ButyrolactonePositive (R = 0.92)<0.001
DiacetylNegative (R = -0.85)<0.001

Q. How can researchers differentiate 3-Hepten-2-one, 4-ethyl- (9CI) from its structural isomers in environmental samples?

Methodological Answer:

  • Chromatographic Separation: Use a polar stationary phase (e.g., DB-WAX) to resolve 4-ethyl and 3-propyl isomers. Optimize temperature ramping (e.g., 5°C/min from 50°C to 220°C) .
  • High-Resolution MS (HRMS): Compare exact masses (e.g., C8_8H14_{14}O: m/z 126.1045) with experimental data (mass error < 2 ppm).
  • Synthetic Standards: Prepare and characterize all plausible isomers for definitive identification .

Q. What experimental design principles ensure reproducibility in synthesizing 3-Hepten-2-one, 4-ethyl- (9CI)?

Methodological Answer:

  • Factorial Design: Test variables (catalyst type, solvent polarity, temperature) using a 23^3 factorial matrix. Analyze via ANOVA to identify significant factors (e.g., NaOH concentration, p < 0.05).
  • Quality Control: Mandate reporting of NMR shifts (±0.01 ppm), GC retention times (±0.1 min), and yield calculations (mean ± SD, n = 3) per Medicinal Chemistry Research guidelines .

Q. How can degradation products of 3-Hepten-2-one, 4-ethyl- (9CI) be characterized under accelerated aging conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.
  • LC-MS/MS Analysis: Monitor for oxidation products (e.g., epoxides at m/z 142.0998) and hydrolyzed derivatives. Use tandem MS to confirm fragmentation pathways .

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